molecular formula C31H40N4O7 B11831971 tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate

Cat. No.: B11831971
M. Wt: 580.7 g/mol
InChI Key: BEZYCDGDWFHFTJ-VWLOTQADSA-N
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Description

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, a benzyl group, and an isoindolinone moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. The process may include:

    Formation of the isoindolinone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzyl group: This step may involve a nucleophilic substitution reaction where the benzyl group is introduced.

    Formation of the piperazine ring: This can be synthesized through a series of condensation reactions.

    Final coupling: The final step involves coupling the synthesized fragments under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: May be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (S)-4-(4-(((2-(1-amino-5-methoxy-1,5-dioxopentan-2-yl)-1-oxoisoindolin-4-yl)oxy)methyl)benzyl)piperazine-1-carboxylate: can be compared with other piperazine derivatives, isoindolinone compounds, and benzyl-substituted molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C31H40N4O7

Molecular Weight

580.7 g/mol

IUPAC Name

tert-butyl 4-[[4-[[2-[(2S)-1-amino-5-methoxy-1,5-dioxopentan-2-yl]-1-oxo-3H-isoindol-4-yl]oxymethyl]phenyl]methyl]piperazine-1-carboxylate

InChI

InChI=1S/C31H40N4O7/c1-31(2,3)42-30(39)34-16-14-33(15-17-34)18-21-8-10-22(11-9-21)20-41-26-7-5-6-23-24(26)19-35(29(23)38)25(28(32)37)12-13-27(36)40-4/h5-11,25H,12-20H2,1-4H3,(H2,32,37)/t25-/m0/s1

InChI Key

BEZYCDGDWFHFTJ-VWLOTQADSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)[C@@H](CCC(=O)OC)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC=C(C=C2)COC3=CC=CC4=C3CN(C4=O)C(CCC(=O)OC)C(=O)N

Origin of Product

United States

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